molecular formula C19H19N3OS B11658432 N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide

Cat. No.: B11658432
M. Wt: 337.4 g/mol
InChI Key: HQBLXKWMCSNKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a synthetic chemical hybrid compound designed for research applications. Its structure integrates a phthalazine moiety, a heterocyclic scaffold noted in scientific literature for its antimicrobial potential . The molecular design follows a hybridization strategy, which is a recognized approach in medicinal chemistry to create novel agents that may exhibit enhanced biological activity or overcome resistance mechanisms . Research involving similar molecular architectures has shown promise in investigating antibacterial and antifungal properties, suggesting this compound may be a candidate for such in vitro studies . Furthermore, the phthalazine core is a component of certain approved therapeutic agents for other disease areas, indicating the broader research utility of this chemical class . The presence of the acetamide linker is a common feature in various bioactive molecules. This product is intended for use in biochemical research, assay development, and as a standard in analytical method development. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-12-8-9-13(2)17(10-12)20-18(23)11-24-19-16-7-5-4-6-15(16)14(3)21-22-19/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

HQBLXKWMCSNKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C3=CC=CC=C32)C

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_{2}OS. The compound features a phthalazine moiety linked to a sulfanyl group, which is significant for its biological interactions. The structural representation is crucial for understanding its mechanism of action.

Antitumor Activity

Recent studies have indicated that derivatives of phthalazine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AA5496.26DNA intercalation
Compound BHCC8278.12Inhibition of kinases
Compound CNCI-H3585.34Apoptosis induction

These results suggest that the compound may act through mechanisms such as DNA binding and inhibition of critical cellular pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that similar compounds exhibit broad-spectrum activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific kinases involved in cancer progression, leading to reduced cell proliferation.
  • Apoptotic Pathways : Induction of apoptosis has been observed in treated cancer cells, suggesting that the compound can trigger programmed cell death.

Case Studies

Several case studies have reinforced the potential therapeutic applications of this compound:

  • Case Study 1 : A study on lung cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Case Study 2 : In vitro assays indicated that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is C26H26N4OS2C_{26}H_{26}N_{4}OS_{2}. The compound features a complex structure that includes:

  • Aromatic rings : Contributing to its stability and interaction with biological targets.
  • Sulfanyl group : Implicated in various biological activities.
  • Acetamide moiety : Enhancing solubility and bioavailability.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. Specifically:

  • Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, an enzyme critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that related compounds can effectively reduce enzyme activity, potentially leading to improved cognitive function in affected patients .
  • α-Glucosidase Inhibition : The compound has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant in managing Type 2 diabetes mellitus. Inhibitors of this enzyme help control blood sugar levels by slowing carbohydrate absorption .

Anticancer Properties

This compound has been investigated for its anticancer potential:

  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound exhibits cytotoxic effects against various human cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in colon and breast cancer cells .
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis (programmed cell death) in cancer cells. This mechanism is crucial for developing effective cancer therapies .

Safety and Toxicity

Safety assessments have highlighted several hazards associated with this compound:

  • Skin and Eye Irritation : The compound is classified as a skin irritant and can cause serious eye irritation. Proper handling protocols are essential when working with this substance .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated effective inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment.
Study BAnticancer ActivityShowed significant cytotoxic effects against breast cancer cell lines with a specific IC50 value indicating potency.
Study CDiabetic ManagementEvaluated as an α-glucosidase inhibitor with promising results in lowering postprandial blood glucose levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Key Structural Features Potential Applications References
N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide C₂₁H₂₁N₃O₂S 896816-01-6 Phthalazine sulfanyl, 2,5-dimethylphenyl Heterocyclic drug development
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O 137-58-6 Diethylamino group, 2,6-dimethylphenyl Local anesthetics (e.g., lidocaine analogs)
N-(2,4-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₀N₄O₂S N/A Oxadiazole, indole, sulfanyl Anticancer/antimicrobial agents
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 15972-60-8 Chloroacetamide, methoxymethyl Herbicide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S N/A Nitro, methylsulfonyl, chloro substituents Sulfur-containing heterocycle precursor
Key Observations:
  • Heterocyclic Diversity: The target compound’s phthalazine group distinguishes it from oxadiazole (e.g., ) or thienopyrimidine-based analogs (e.g., ). Phthalazines are known for their role in kinase inhibition and DNA intercalation, suggesting unique mechanistic pathways for the target compound.
  • Sulfur Linkages : The sulfanyl (-S-) bridge is a common feature in analogs like alachlor and the oxadiazole derivative . This group enhances solubility and may facilitate redox interactions.
  • Substituent Effects: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in the diethylamino analog , which is critical for receptor binding in anesthetics.

Preparation Methods

Phthalazine Ring Formation

Phthalazine derivatives are commonly synthesized via cyclization reactions. For example, hydrazide intermediates react with ketones or aldehydes under acidic conditions to form the heterocyclic core.

Example Reaction Pathway

  • Hydrazide Formation :

    • React phthalic anhydride with hydrazine hydrate in ethanol to form phthalazinedione derivatives.

    • Example: 2-Phenyl-2,3-dihydrophthalazine-1,4-dione reacts with hydrazine to yield hydrazide intermediates.

  • Methylation :

    • Introduce a methyl group at the 4-position via alkylation or direct synthesis from methyl-substituted precursors.

Introduction of Sulfanyl Group

The sulfanyl (-S-) linkage is typically introduced via nucleophilic substitution.

Key Methods :

MethodReagents/ConditionsYield (%)Reference
Thiolation 4-Methylphthalazin-1-yl thiol + Chloroacetamide60–75
Azide-Alkyne Coupling Sodium nitrite/HCl, Cu(I) catalyst50–65

Example Protocol :

  • Chloroacetamide Synthesis :

    • React ethyl chloroacetate with phthalazinedione derivatives in DMF/acetone under reflux.

  • Sulfanyl Coupling :

    • Treat chloroacetamide with 4-methylphthalazin-1-yl thiol in the presence of a base (e.g., K₂CO₃) in toluene or DMF.

Preparation of N-(2,5-Dimethylphenyl)acetamide

The acetamide moiety is synthesized through amide bond formation.

Direct Acylation

React 2,5-dimethylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine.

Reaction Conditions :

ParameterDetails
Solvent Dichloromethane or THF
Base Triethylamine or NaHCO₃
Temperature 0–25°C (controlled)
Yield 70–85%

Alternative Routes

For substituted acetamides, use:

  • Hydrazide Intermediates : React hydrazine hydrate with phthalazinedione derivatives to form hydrazides, then acylate.

  • Mitsunobu Reaction : Coupling of alcohols with amines using DEAD and triphenylphosphine, though less common for this target.

Coupling of Acetamide and Sulfanyl Phthalazine

The final step involves linking the acetamide and phthalazine moieties.

Nucleophilic Substitution (SN2)

StepDetails
Reagents N-(2,5-Dimethylphenyl)acetamide + 4-Methylphthalazin-1-yl chlorothioacetamide
Conditions DMF, 80–100°C, K₂CO₃ or Et₃N
Yield 55–70%

Mechanism :
The thiolate anion attacks the electrophilic carbon in the chloroacetamide, displacing chloride to form the sulfanyl bond.

Metal-Catalyzed Coupling

For challenging couplings, palladium or copper catalysts may be employed, though SN2 remains more efficient for this system.

Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the thiolate.

  • Aromatic Solvents (Toluene, Xylene): Improve solubility of phthalazine derivatives.

Base Choice

  • K₂CO₃ : Mild, effective for SN2 reactions.

  • Et₃N : Stronger base, accelerates deprotonation but may cause side reactions.

Temperature Control

  • Low Temperatures (0–25°C): Minimize decomposition of intermediates.

  • Elevated Temperatures (80–100°C): Drive sluggish reactions to completion.

Analytical Characterization

Key techniques for verifying the structure include:

TechniqueApplicationReference
¹H NMR Confirm coupling and aromatic proton shifts

Q & A

Q. How can combinatorial chemistry expedite the discovery of bioactive analogs?

  • Methodological Answer :
  • Solid-phase synthesis : Generates libraries of phthalazine-acetamide hybrids for high-throughput screening .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents .

Data Contradiction Analysis

Q. Why do biological activities vary between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic factors : Poor absorption or rapid metabolism in vivo require formulation adjustments (e.g., prodrug design) .
  • Tumor microenvironment : Hypoxia or stromal interactions in vivo may reduce efficacy observed in cell cultures .

Key Methodological Takeaways

  • Synthesis : Prioritize catalysts (triethylamine) and inert conditions for acetamide bond formation .
  • Characterization : Combine NMR, MS, and XRD for structural validation .
  • Biological Evaluation : Standardize assays and validate purity to ensure reproducibility .
  • Computational Tools : Integrate DFT and docking to guide rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.